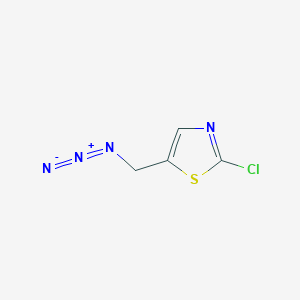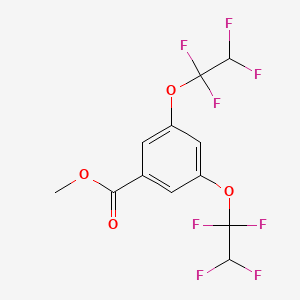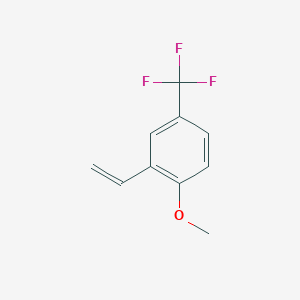
4-(Pyrrolidin-2-ylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-2-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine ring attached via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-ylmethyl)quinoline typically involves the construction of the quinoline core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent to form the quinoline ring. The pyrrolidine ring can then be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pyrrolidin-2-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoline or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-2-ylmethyl)quinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for drug design, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA replication, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar core structure but lacking the pyrrolidine moiety.
Pyrrolidine: A simple heterocyclic compound that forms part of the structure of 4-(Pyrrolidin-2-ylmethyl)quinoline.
Quinolone: A related compound with a similar quinoline core but different functional groups.
Uniqueness: this compound is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-(pyrrolidin-2-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-14-13(5-1)11(7-9-16-14)10-12-4-3-8-15-12/h1-2,5-7,9,12,15H,3-4,8,10H2 |
InChI-Schlüssel |
RTVGHRVNFFTDRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)












